molecular formula C19H22F2N4O3 B1681975 Sparfloxacin CAS No. 110871-86-8

Sparfloxacin

Katalognummer B1681975
CAS-Nummer: 110871-86-8
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: DZZWHBIBMUVIIW-DTORHVGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sparfloxacin is a fluoroquinolone antibiotic used to treat bacterial respiratory infections and sinusitis . It belongs to the class of medicines known as antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Sparfloxacin derivatives have been synthesized for antimicrobial evaluation . A series of 22 new sparfloxacin derivatives were synthesized and their antimicrobial activity was evaluated using a serial dilution method . Additionally, copper (II) complexes of sparfloxacin have been synthesized and characterized .


Molecular Structure Analysis

The molecular formula of Sparfloxacin is C19H22F2N4O3 . It has a molecular weight of 392.4 . The structure of Sparfloxacin includes a fluoroquinolone core, which is essential for its antibacterial activity .


Chemical Reactions Analysis

Sparfloxacin, like other quinolones, prevents bacterial growth primarily by inhibiting the action of DNA gyrase . DNA gyrase is an essential enzyme that controls DNA topology and assists in DNA replication, repair, deactivation, and transcription .


Physical And Chemical Properties Analysis

Sparfloxacin has a molecular formula of C19H22F2N4O3 and a molecular weight of 392.4 . It is a small molecule .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity of Sparfloxacin Derivatives

  • Summary of Application: Scientists synthesized and evaluated the antimicrobial activities of a new series of Sparfloxacin derivatives. This was done in response to the increasing global health problem of bacterial resistance to major classes of antibiotics .
  • Methods of Application: A series of 22 new Sparfloxacin derivatives were synthesized followed by their spectral characterization and antimicrobial evaluation using the serial dilution method .
  • Results: Compounds 21 and 22 exhibited maximum antibacterial potential among all the synthesized Sparfloxacin derivatives. Compounds 6, 17, and 22 exhibited maximum antifungal potential against two fungal strains .

2. Ophthalmic Delivery of Sparfloxacin

  • Summary of Application: The aim of this study was to develop a thermosensitive emulsomal in situ gel for ocular delivery of Sparfloxacin, an antibacterial drug .
  • Methods of Application: Sparfloxacin emulsomes were prepared by thin film hydration technique and characterized. The drug-loaded emulsomal suspension was then dispersed in Pluronic solution yielding the emulsomal in situ gel .
  • Results: The optimized gel formulation gelled at around 35 °C. The in vitro drug release revealed a sustained profile over a period of 12 h .

3. Synthesis of Sparfloxacin-Mediated Noble Metal Nanoparticles

  • Summary of Application: The aim of this research was to synthesize, characterize and evaluate the antibacterial properties of Sparfloxacin-mediated noble metal nanoparticles .
  • Methods of Application: The details of the methods of application or experimental procedures are not specified in the available data .
  • Results: The results or outcomes obtained are not specified in the available data .

4. Synthesis of Sparfloxacin-Mediated Noble Metal Nanoparticles

  • Summary of Application: The aim of this research was to synthesize, characterize and evaluate the antibacterial properties of Sparfloxacin-mediated noble metal nanoparticles .
  • Methods of Application: Noble metal [silver (Ag), and gold (Au)] nanoparticles (NPs), mediated with Sparfloxacin, an anti-bacterial drug, were synthesized by a facile and convenient procedure . The structural topographies of Ag-Sp, and Au-Sp NPs were determined by Fourier transform infrared spectroscopy (FTIR), UV-visible spectroscopy (UV-Vis), scanning electron microscopy (SEM) atomic force microscopy (AFM), and energy dispersive X-ray (EDX) .
  • Results: Ag-Sp, and Au-Sp NPs exhibited antibacterial traits against Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumonia, showing a zone of inhibition (ZOI) ranging from 20±0.98 mm to 24±0.94 mm (Ag-Sp NPs), and 22±0.79 mm to 26±0.92 mm (Au-Sp NPs) at dose of 3 mg/mL .

5. Quantitative Analysis of Sparfloxacin

  • Summary of Application: A rapid, specific, and sensitive ultra-performance liquid chromatographic (UPLC) method for quantitative analysis of Sparfloxacin in bulk drug and pharmaceutical formulations has been developed and validated .
  • Methods of Application: The chromatographic separation of Sparfloxacin was achieved on a Waters Acquity HSS T-3 column (100 × 2.1 mm, 1.8 µm) within a short runtime of 5 min . The method was validated according to the ICH guidelines with respect to system suitability, linearity, limit of quantitation and detection, precision, accuracy, robustness, and specificity .
  • Results: The developed method was applied for the assay of marketed Sparfloxacin formulations like tablets and eye drops .

6. Synthesis and Antimicrobial Activity of Sparfloxacin Derivatives

  • Summary of Application: This research involved the synthesis of new Sparfloxacin derivatives and evaluation of their antimicrobial activities .
  • Methods of Application: The details of the methods of application or experimental procedures are not specified in the available data .
  • Results: The results or outcomes obtained are not specified in the available data .

7. Synthesis, Antimicrobial Activity and QSAR Studies of Sparfloxacin Derivatives

  • Summary of Application: This research involved the synthesis of new Sparfloxacin derivatives and evaluation of their antimicrobial activities .
  • Methods of Application: A series of 22 new Sparfloxacin derivatives were synthesized followed by their spectral characterization and antimicrobial evaluation using the serial dilution method .
  • Results: Compounds 21 and 22 exhibited maximum antibacterial potential among all the synthesized Sparfloxacin derivatives. Compounds 6, 17, and 22 exhibited maximum antifungal potential against two fungal strains .

8. Sparfloxacin in Treatment of Bacterial Infections

  • Summary of Application: Sparfloxacin is a fluoroquinolone antibiotic indicated for bacterial infections . It exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase .
  • Methods of Application: Sparfloxacin is administered orally for the treatment of adults with infections caused by susceptible strains of microorganisms .
  • Results: Sparfloxacin has been used effectively in the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis .

9. Stability-Indicating RP-UPLC Method for Quantitative Analysis of Sparfloxacin

  • Summary of Application: A rapid, specific, and sensitive ultra-performance liquid chromatographic (UPLC) method for quantitative analysis of Sparfloxacin in bulk drug and pharmaceutical formulations has been developed and validated .
  • Methods of Application: The chromatographic separation of Sparfloxacin was achieved on a Waters Acquity HSS T-3 column (100 × 2.1 mm, 1.8 µm) within a short runtime of 5 min . The method was validated according to the ICH guidelines with respect to system suitability, linearity, limit of quantitation and detection, precision, accuracy, robustness, and specificity .
  • Results: The developed method was applied for the assay of marketed Sparfloxacin formulations like tablets and eye drops .

Safety And Hazards

Sparfloxacin may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It has been withdrawn from the U.S. market . Photosensitivity occurs more frequently than with other fluoroquinolones .

Eigenschaften

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sparfloxacin

CAS RN

110871-86-8
Record name Sparfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110871-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfloxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparfloxacin
Reactant of Route 2
Reactant of Route 2
Sparfloxacin
Reactant of Route 3
Sparfloxacin
Reactant of Route 4
Sparfloxacin
Reactant of Route 5
Sparfloxacin
Reactant of Route 6
Sparfloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.